2,6-Dimethoxy-4-nitrobenzaldehyde
Description
Contextualization within Substituted Aromatic Aldehydes
Substituted aromatic aldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of more complex molecules. The reactivity of the aldehyde functional group, coupled with the electronic effects of the substituents on the aromatic ring, allows for a diverse range of chemical transformations. These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. The presence of electron-donating groups, such as methoxy (B1213986) groups, and electron-withdrawing groups, like the nitro group, on the same aromatic ring, as seen in 2,6-dimethoxy-4-nitrobenzaldehyde, creates a unique electronic environment that can influence the reactivity of both the aldehyde and the aromatic ring itself.
The general properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C9H9NO5 |
| CAS Number | 1803842-51-4 |
| Molecular Weight | 211.17 g/mol |
Significance as a Synthetic Intermediate and Building Block in Organic Chemistry
The strategic placement of the methoxy and nitro groups on the benzaldehyde (B42025) scaffold endows this compound with considerable potential as a synthetic intermediate. The aldehyde group can participate in a wide range of reactions, including but not limited to:
Condensation Reactions: Formation of Schiff bases, enamines, and other condensation products.
Oxidation and Reduction: Conversion to the corresponding carboxylic acid or alcohol.
Carbon-Carbon Bond Forming Reactions: Participation in aldol (B89426) condensations, Wittig reactions, and Grignard reactions.
The nitro group, a strong electron-withdrawing group, can be reduced to an amino group, opening pathways to the synthesis of various substituted anilines, which are themselves valuable synthetic precursors. Furthermore, the methoxy groups can be cleaved to yield hydroxyl groups, allowing for further functionalization. While specific documented applications of this compound as a building block are limited in readily available literature, its structural motifs are present in various complex target molecules, suggesting its implicit value in synthetic design.
Overview of Research Trajectories for Related Nitro-Dimethoxybenzaldehydes
In contrast to the limited specific research on this compound, its isomers have been the subject of more extensive investigation, providing valuable insights into the potential applications and research directions for this class of compounds.
4,5-Dimethoxy-2-nitrobenzaldehyde (6-Nitroveratraldehyde)
This isomer is a well-studied compound, often used as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogues. nih.gov Research has demonstrated its utility as a precursor for the synthesis of compounds with potential biological activity. For instance, it has been used in the preparation of inhibitors for enzymes such as DNA-dependent protein kinase (DNA-PK), which are targets in cancer therapy. bldpharm.com The synthesis of 4,5-dimethoxy-2-nitrobenzaldehyde typically involves the nitration of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). nih.gov
2,5-Dimethoxy-4-nitrobenzaldehyde (B1354500)
This isomer has garnered attention primarily due to its role as a precursor in the synthesis of psychoactive substituted phenethylamines. nih.gov The selective synthesis of 2,5-dimethoxy-4-nitrobenzaldehyde can be challenging due to the directing effects of the methoxy groups. A common strategy to achieve the desired regioselectivity involves the protection of the aldehyde group, for example, as a diacetate, prior to the nitration step. researchgate.net This prevents the oxidation of the aldehyde and directs the nitration to the desired position. Beyond its use in the synthesis of controlled substances, the unique substitution pattern of this isomer makes it a valuable building block for other complex organic molecules.
The table below provides a comparative overview of the key properties of these related nitro-dimethoxybenzaldehydes.
| Compound | Molecular Formula | CAS Number | Key Research Areas |
| This compound | C9H9NO5 | 1803842-51-4 | Limited direct research |
| 4,5-Dimethoxy-2-nitrobenzaldehyde | C9H9NO5 | 20357-25-9 | Synthesis of heterocyclic compounds, enzyme inhibitors |
| 2,5-Dimethoxy-4-nitrobenzaldehyde | C9H9NO5 | 1207-59-6 | Precursor for psychoactive phenethylamines, synthetic building block |
The study of these related isomers underscores the synthetic versatility of nitro-dimethoxybenzaldehydes and suggests that this compound holds similar, yet-to-be-explored potential in the realm of organic synthesis and medicinal chemistry. Further research into the reactivity and applications of this specific isomer is warranted to fully elucidate its scientific value.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethoxy-4-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-3-6(10(12)13)4-9(15-2)7(8)5-11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBDBSFJYGXOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Dimethoxy 4 Nitrobenzaldehyde
Conventional Synthetic Pathways
Traditional synthesis of this compound relies on well-understood reactions, including the nitration of precursor molecules, manipulation of functional groups, and multi-step sequences starting from simpler aromatic compounds.
A principal method for introducing the nitro group onto the aromatic ring is through electrophilic aromatic nitration of a dimethoxybenzaldehyde precursor. nih.gov This reaction's success hinges on controlling the position of nitration and maximizing the desired product.
The directing effects of the methoxy (B1213986) and aldehyde groups on the benzene (B151609) ring are crucial in determining where the incoming nitro group will attach. Methoxy groups are activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. libretexts.org In 2,6-dimethoxybenzaldehyde (B146518), the two methoxy groups strongly direct the incoming electrophile to the para position (position 4), leading to the desired 2,6-Dimethoxy-4-nitrobenzaldehyde. The steric hindrance from the two methoxy groups flanking the aldehyde also favors nitration at the less hindered para position.
Optimizing the yield involves careful control of reaction conditions. The choice of nitrating agent, such as a mixture of nitric acid and sulfuric acid, and the reaction temperature can significantly influence the outcome. scirp.org Lower temperatures are often employed to minimize side reactions and the formation of unwanted isomers.
| Starting Material | Nitrating Agent | Solvent | Temperature | Yield of this compound |
| 2,6-Dimethoxybenzaldehyde | Conc. HNO₃ / Conc. H₂SO₄ | Acetic Anhydride | 0°C | Good |
| 2,6-Dimethoxybenzaldehyde | Nitronium tetrafluoroborate (B81430) (NO₂BF₄) | Acetonitrile | 0°C to rt | Moderate to Good |
This table provides illustrative examples of reaction conditions for the nitration of 2,6-dimethoxybenzaldehyde. Actual yields may vary based on specific experimental parameters.
While the nitration of 2,6-dimethoxybenzaldehyde is generally regioselective for the 4-position, deviations in reaction conditions can lead to the formation of other isomers. For instance, in the nitration of other dimethoxybenzene derivatives, solvent effects have been shown to alter regioselectivity. nih.gov Although less common with the 2,6-disubstituted pattern, aggressive nitrating conditions, such as higher temperatures or stronger acid concentrations, could potentially lead to dinitration or oxidation of the aldehyde group. The formation of the σ-complex intermediate is a key step, and its stability, influenced by the electronic effects of the substituents, dictates the final product distribution. nih.gov
For example, the nitration of 2,5-dimethoxybenzaldehyde (B135726) can yield a mixture of 3,6-dimethoxy-2-nitrobenzaldehyde (B174978) and 2,5-dimethoxy-4-nitrobenzaldehyde (B1354500), with the ratio being dependent on the specific conditions used. tandfonline.com This highlights the sensitivity of nitration reactions to the reaction environment.
An alternative strategy involves starting with a nitro-dimethoxybenzene derivative and then introducing the aldehyde functionality. This is a form of functional group interconversion (FGI), a common tactic in organic synthesis. lkouniv.ac.inub.edu For instance, one could start with 1,3-dimethoxy-5-nitrobenzene (B8026002) and introduce a formyl group. This can be achieved through various methods, such as the Vilsmeier-Haack reaction or by lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). vanderbilt.edu
Another approach could involve the oxidation of a corresponding benzyl (B1604629) alcohol or the reduction of a carboxylic acid derivative. imperial.ac.uk For example, 2,6-dimethoxy-4-nitrobenzoic acid could be reduced to the corresponding aldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu
| Starting Material | Reagents | Intermediate | Final Product |
| 1,3-Dimethoxy-5-nitrobenzene | 1. n-BuLi, THF; 2. DMF | - | This compound |
| 2,6-Dimethoxy-4-nitrobenzoic acid | DIBAL-H, Toluene | - | This compound |
| 2,6-Dimethoxy-4-nitrobenzyl alcohol | Pyridinium chlorochromate (PCC), CH₂Cl₂ | - | This compound |
This table illustrates potential functional group interconversion pathways to synthesize this compound.
The target molecule can also be constructed through a longer sequence of reactions starting from more basic aromatic compounds. For example, one could begin with a simple dihydroxybenzene derivative, perform methylation, nitration, and finally introduce the aldehyde group. A possible, though potentially lengthy, route could start from 1,3-dihydroxybenzene (resorcinol).
A hypothetical multi-step synthesis could be:
Nitration of Resorcinol: Treatment with nitric acid to introduce a nitro group, likely yielding a mixture of isomers that would require separation.
Methylation: Reaction of the nitroresorcinol with a methylating agent like dimethyl sulfate (B86663) or methyl iodide to form the dimethoxy derivative.
Formylation: Introduction of the aldehyde group onto the 1,3-dimethoxy-nitrobenzene scaffold using a method like the Gattermann-Koch reaction or the Vilsmeier-Haack reaction.
Nitration of Dimethoxybenzaldehyde Precursors
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly chemical processes. Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency.
For the synthesis of this compound, green approaches could focus on several areas:
Safer Nitrating Agents: Replacing the traditional mixed acid (sulfuric and nitric acid) with solid acid catalysts or milder nitrating agents can reduce corrosive waste. For instance, the use of clay-supported metal nitrates has been explored for regioselective nitration of aromatic compounds.
Alternative Solvents: Utilizing more benign solvents than chlorinated hydrocarbons or moving towards solvent-free conditions can significantly reduce the environmental impact. rsc.org For example, nitration reactions have been successfully carried out in aqueous media using surfactants like sodium dodecylsulfate. rsc.org
Catalytic Methods: Employing catalytic rather than stoichiometric reagents minimizes waste. For example, developing a catalytic cycle for formylation would be a greener alternative to using stoichiometric amounts of reagents.
Energy Efficiency: The use of microwave irradiation or ultrasound can sometimes accelerate reaction rates and improve yields, leading to more energy-efficient processes. scirp.org
While specific green chemistry protocols for the direct synthesis of this compound are not extensively documented in readily available literature, the principles of green chemistry provide a framework for future research and process development in this area. spectrochem.in
Microwave-Assisted Synthetic Protocols
There is no specific information available in the surveyed scientific literature on the application of microwave-assisted synthesis for the preparation of this compound. While microwave irradiation is a well-established technique for accelerating organic reactions, including the synthesis of various substituted benzaldehydes and nitrogen-containing heterocycles, its application for the synthesis of this particular compound has not been reported. readarticle.orgnih.gov
Solvent-Free Reaction Conditions and Mechanochemistry
A search of scholarly articles and chemical databases yielded no results for the synthesis of this compound using solvent-free or mechanochemical methods. These green chemistry techniques, which involve reactions conducted by grinding or milling reagents together in the absence of a bulk solvent, have been successfully applied to the synthesis of other heterocyclic compounds and substituted imidazoles but not for the target molecule. niscpr.res.in
Chemical Reactivity and Derivative Synthesis of 2,6 Dimethoxy 4 Nitrobenzaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde group in 2,6-dimethoxy-4-nitrobenzaldehyde is a key center for chemical transformations, readily undergoing condensation reactions with a variety of nucleophiles.
Condensation Reactions
Condensation reactions are a cornerstone of organic synthesis, and the aldehyde functionality of this compound provides a versatile platform for constructing more complex molecules.
The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. nih.govscience.gov This reaction typically proceeds via the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the imine. ijmcmed.org The presence of the azomethine group (-C=N-) in Schiff bases is crucial for their diverse applications. nih.gov
For instance, the condensation of 4-nitrobenzaldehyde (B150856) with 4-methoxyaniline has been successfully carried out at room temperature using citrus juice as a greener reaction medium, highlighting the feasibility of this transformation under mild, environmentally friendly conditions. tandfonline.comresearchgate.nettandfonline.com The acidic components of the juice, such as citric and ascorbic acids, can catalyze the reaction. tandfonline.com
| Reactant 1 | Reactant 2 | Product | Catalyst/Solvent |
| 4-Nitrobenzaldehyde | 4-Methoxyaniline | 4-Methoxy-N-(4-nitrobenzylidene)aniline | Citrus Juice |
| Benzaldehyde (B42025) Derivatives | Primary Amines | Schiff Bases | Acid or Base |
| 4-Nitrobenzaldehyde | m-Nitroaniline | 1-nitro-4-(1-imino,4-nitrophenyl)benzene | NaOH/Ethanol |
This table presents examples of imine formation reactions.
This compound can react with hydrazines to form hydrazones. This condensation reaction is analogous to imine formation and is a common method for synthesizing this class of compounds. vjs.ac.vndiscoveryjournals.org Hydrazones are characterized by the R1R2C=NNR3R4 structure and have been synthesized using various methods, including solvent-based and solvent-free conditions. discoveryjournals.org
For example, the condensation of 4-nitrophenylhydrazine (B89600) with various substituted benzaldehydes has been achieved in good to excellent yields. discoveryjournals.org In a specific study, new hydrazones were synthesized by reacting 3,4-dimethoxy-2-nitrobenzaldehyde (B3025289) with aryl hydrazine (B178648) hydrochlorides. researchgate.net The synthesis of N′-(4-hydroxy-3,5-dimethoxybenzylidene)-4-nitrobenzohydrazide has also been reported with a 70.16% yield. nih.gov
| Reactant 1 | Reactant 2 | Product | Yield |
| 3,4-Dimethoxy-2-nitrobenzaldehyde | Aryl Hydrazine Hydrochlorides | New Hydrazones | Not Specified |
| 4-Nitrophenylhydrazine | Substituted Benzaldehydes | Hydrazone Derivatives | Good to Excellent |
| Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) | 4-Nitrobenzohydrazide | N′-(4-hydroxy-3,5-dimethoxybenzylidene)-4-nitrobenzohydrazide | 70.16% |
This table showcases examples of hydrazone synthesis.
The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a fundamental method for synthesizing chalcones, which are 1,3-diaryl-2-propen-1-ones. nih.govjetir.org The reaction is typically catalyzed by a base, such as sodium hydroxide, and can be performed with or without a solvent. wikipedia.org
The reactivity of the aldehyde in the Claisen-Schmidt condensation can be influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, can increase the reactivity of the carbonyl function but may also lead to lower yields and selectivity due to side reactions or product loss during workup. nih.gov For example, the reaction of 4-nitrobenzaldehyde with acetone (B3395972) under microwave irradiation resulted in a 46% yield of (E)-4-(4-nitrophenyl)but-3-en-2-one. nih.gov In another instance, the condensation of β-ionone with 4-nitrobenzaldehyde using LiOH·H₂O as a catalyst yielded (1E,4E)-1-(4-nitrophenyl)-5-(2,6,6-trimethylcyclohex-1-enyl)-penta-1,4-dien-3-one with an 82.2% yield. researchgate.net However, attempts to synthesize 4-methoxy-4'-nitrochalcone (B11956645) from 4-methoxyacetophenone and 4-nitrobenzaldehyde using a conventional base-catalyzed method resulted in the formation of the aldol addition product rather than the chalcone (B49325). jocpr.com
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |
| 4-Nitrobenzaldehyde | Acetone | NaOH (aqueous) | (E)-4-(4-nitrophenyl)but-3-en-2-one | 46% |
| β-Ionone | 4-Nitrobenzaldehyde | LiOH·H₂O | (1E,4E)-1-(4-nitrophenyl)-5-(2,6,6-trimethylcyclohex-1-enyl)-penta-1,4-dien-3-one | 82.2% |
| 4-Methoxyacetophenone | 4-Nitrobenzaldehyde | NaOH | 3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one | 82% |
This table provides examples of chalcone formation via Claisen-Schmidt condensation.
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. caltech.edu The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of an MCR, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.orgwikipedia.org This reaction leads to the formation of 1,4-dihydropyridines (1,4-DHPs), a class of compounds with significant pharmacological importance. nih.gov
The aldehyde component is crucial in the Hantzsch synthesis, and a wide variety of aldehydes, including aromatic and aliphatic ones, can be employed. nih.gov The reaction can be performed under various conditions, including conventional heating and microwave irradiation, and can be catalyzed by acids. nih.govbeilstein-journals.org The use of microwave irradiation can often accelerate the reaction. nih.gov For instance, the synthesis of various 4-aryl-1,4-dihydropyridines has been achieved using microwave activation. nih.gov The Hantzsch reaction is a versatile tool for creating molecular diversity, as different aldehydes, β-ketoesters, and nitrogen sources can be used to generate a library of dihydropyridine derivatives. nih.gov
| Reactant 1 (Aldehyde) | Reactant 2 (β-Ketoester) | Reactant 3 (Nitrogen Source) | Product Type |
| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | 1,4-Dihydropyridine |
| Benzaldehyde | Ethyl acetoacetate | Ammonia | 4-Phenyl-1,4-dihydropyridine derivative |
| 3-(Trimethylsilyl)propynal | Ethyl β-aminocrotonate | - | Diethyl 4-(trimethylsilylethynyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
This table illustrates the general scheme of the Hantzsch dihydropyridine synthesis.
Oxime Derivatization and Oxime Metathesis
The reaction of this compound with hydroxylamine (B1172632) results in the formation of an oxime. This reaction is a common method for the derivatization of aldehydes and ketones. Oximes themselves can undergo further reactions, such as metathesis.
Oxime metathesis is a dynamic exchange reaction that can occur between oxime ethers, particularly under acid catalysis. rsc.orgnih.gov This reaction involves the cleavage and reformation of the C=N and N-O bonds, leading to an exchange of the groups attached to the oxime functionality. nih.gov The mechanism is proposed to proceed through a 4-membered cyclic intermediate. nih.gov The rate of oxime metathesis can be influenced by the electronic nature of the substituents on the aromatic ring. nih.gov For example, a model study involving the reaction of 4-methoxybenzaldehyde (B44291) O-(but-3-ene) oxime and 4-nitrobenzaldehyde O-hexyl oxime demonstrated that the exchange reaction is tunable by the choice of substituents. rsc.org
| Reactant 1 | Reactant 2 | Catalyst | Product(s) |
| This compound | Hydroxylamine | Base | This compound oxime |
| 4-Methoxybenzaldehyde O-(but-3-ene) oxime | 4-Nitrobenzaldehyde O-hexyl oxime | p-Toluenesulfonic acid | Mixture of starting materials and exchanged products |
This table provides examples of oxime formation and metathesis.
Aldol Condensation Reactions
The aldehyde functional group of this compound can participate in aldol condensation reactions. This reaction, a cornerstone of carbon-carbon bond formation, involves the reaction of an enol or enolate ion with a carbonyl compound. nih.govlumenlearning.commagritek.com In the case of this compound, which lacks α-hydrogens, it can act as the electrophilic acceptor for an enolate derived from another carbonyl compound, such as a ketone. This type of reaction is specifically known as a Claisen-Schmidt condensation. lumenlearning.comlibretexts.org
Under basic conditions, a ketone with α-hydrogens can be deprotonated to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The initial product is a β-hydroxy ketone, which can subsequently undergo dehydration, often upon heating, to yield an α,β-unsaturated ketone (an enone). magritek.comlibretexts.org The strong electron-withdrawing nature of the nitro group can enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially facilitating the initial nucleophilic attack.
For instance, the reaction of this compound with acetone in the presence of a base is expected to produce a mixture of the aldol addition product and the final condensed enone. The reaction can be controlled to favor one product over the other by adjusting the reaction conditions. magritek.com
Table 1: Expected Products of Aldol Condensation with Acetone
| Reactant | Product Name | Product Structure |
| This compound + Acetone (Addition) | 4-Hydroxy-4-(2,6-dimethoxy-4-nitrophenyl)butan-2-one | Image of 4-Hydroxy-4-(2,6-dimethoxy-4-nitrophenyl)butan-2-one |
| This compound + Acetone (Condensation) | 4-(2,6-Dimethoxy-4-nitrophenyl)but-3-en-2-one | Image of 4-(2,6-Dimethoxy-4-nitrophenyl)but-3-en-2-one |
Reduction and Oxidation Chemistry of the Aldehyde Moiety
The aldehyde group is readily susceptible to both reduction and oxidation, providing pathways to synthesize corresponding alcohols and carboxylic acids.
Reduction to Alcohols: The aldehyde can be reduced to a primary alcohol, (2,6-dimethoxy-4-nitrophenyl)methanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). ugm.ac.idmasterorganicchemistry.comyoutube.compressbooks.pub The reaction typically proceeds via nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon. youtube.compressbooks.pub This is followed by protonation of the resulting alkoxide intermediate during a workup step. pressbooks.pub This method is generally selective for aldehydes and ketones, leaving other functional groups like the nitro group and aromatic methoxy (B1213986) groups intact.
Oxidation to Carboxylic Acids: The aldehyde can be oxidized to form 2,6-dimethoxy-4-nitrobenzoic acid. Various oxidizing agents can accomplish this transformation. organic-chemistry.orgorganic-chemistry.org Biocatalytic methods using aldehyde dehydrogenases (ALDHs) offer a green and highly chemoselective option, avoiding the use of toxic metals and harsh conditions. nih.gov These enzymatic oxidations can be performed in aqueous buffer solutions and often show high tolerance for other functional groups. nih.gov Traditional chemical oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid can also be used, although they are less selective and environmentally friendly. researchgate.net
Table 2: Products of Aldehyde Moiety Redox Reactions
| Reaction Type | Product Name | Product Structure |
| Reduction | (2,6-Dimethoxy-4-nitrophenyl)methanol | Image of (2,6-Dimethoxy-4-nitrophenyl)methanol |
| Oxidation | 2,6-Dimethoxy-4-nitrobenzoic acid | Image of 2,6-Dimethoxy-4-nitrobenzoic acid |
Reactions Involving the Nitro Functional Group
The nitro group significantly influences the chemical properties of the molecule and is itself a site for important chemical transformations.
Reduction of the Nitro Group to Amino Derivatives
The nitro group can be selectively reduced to a primary amine, yielding 4-amino-2,6-dimethoxybenzaldehyde. This transformation is crucial for the synthesis of various pharmaceutical and chemical intermediates. jsynthchem.com A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity.
Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a common method. nih.gov Alternatively, metal-based reductions in acidic media, such as with tin (Sn) or iron (Fe) in the presence of hydrochloric acid, are effective. jsynthchem.com More recently, selective reduction methods using systems like NaBH₄ in the presence of transition metal complexes such as Ni(PPh₃)₄ have been developed to achieve this conversion under mild conditions. jsynthchem.com It is also noted that in dinitro- and trinitrophenols and their ethers, a nitro group ortho to a hydroxy or alkoxy group is preferentially reduced. stackexchange.com
The resulting 4-amino-2,6-dimethoxybenzaldehyde is a valuable synthetic intermediate. For example, it can be used in the synthesis of pyrimidine (B1678525) derivatives. google.comgoogle.com
Potential for Nucleophilic Aromatic Substitution (SNAr) Based Reactions
The presence of the strongly electron-withdrawing nitro group at the para position, along with the two ortho-methoxy groups, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.comyoutube.com In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. libretexts.orgyoutube.comyoutube.com
In the case of this compound, the methoxy groups themselves could potentially act as leaving groups, especially under forcing conditions with strong nucleophiles. Research on the related compound 2,4-dimethoxynitrobenzene has shown that an alkoxy group can indeed be displaced in an SNAr reaction. bwise.kr The reaction of 2,4-dimethoxynitrobenzene with sodium t-butoxide under microwave irradiation resulted in the selective displacement of the ortho-methoxy group. bwise.kr
The stability of the intermediate Meisenheimer complex, a negatively charged species formed during the reaction, is key to the facility of SNAr reactions. youtube.comyoutube.com The nitro group is particularly effective at stabilizing this intermediate through resonance, especially when it is positioned ortho or para to the site of nucleophilic attack. libretexts.orgyoutube.com Therefore, it is conceivable that under appropriate conditions, one of the methoxy groups in this compound could be substituted by a suitable nucleophile.
Reactions Involving the Methoxy Functional Groups
Demethylation Reactions
The methoxy groups in this compound can be cleaved to form the corresponding dihydroxy derivative, 2,6-dihydroxy-4-nitrobenzaldehyde. This process, known as demethylation, typically requires harsh conditions, such as heating with strong acids like HBr or using Lewis acids like aluminum chloride (AlCl₃). researchgate.netwikipedia.org
The cleavage of aryl methyl ethers is a common transformation in organic synthesis, particularly in the context of natural product chemistry. wikipedia.org An efficient method for the demethylation of ortho-substituted aryl methyl ethers utilizes AlCl₃. researchgate.net This method is proposed to proceed via complexation of the Lewis acid with the oxygen of the methoxy group and an adjacent electron-withdrawing group. researchgate.net Given the presence of the ortho-aldehyde group, this method could potentially be applied to this compound.
More recent methods for demethylation involve using concentrated lithium bromide in the presence of an acid, which can cleave aryl methyl ether bonds under more moderate conditions. rsc.org The rate of this reaction is influenced by other substituents on the aromatic ring. rsc.org
Ethereal Cleavage Reactions
The methoxy groups of this compound can undergo cleavage under specific conditions, a reaction that can be synthetically useful for the preparation of hydroxylated derivatives. While specific studies on the ethereal cleavage of this compound are not extensively documented in the provided search results, general principles of ether cleavage can be applied. Typically, strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are used to cleave aryl methyl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.
In a related study, the catalytic cleavage of the C-O bond in 2,6-dimethoxyphenol (B48157) was achieved using a vanadium catalyst in water, without the need for external hydrogen or organic solvents. researchgate.net This process yielded 3-methoxycatechol (B1210430) and pyrogallol, demonstrating the potential for selective demethoxylation. researchgate.net Such methodologies could potentially be adapted for the selective cleavage of one or both methoxy groups in this compound, leading to the formation of 2-hydroxy-6-methoxy-4-nitrobenzaldehyde or 2,6-dihydroxy-4-nitrobenzaldehyde. The specific reaction conditions would likely influence the degree of cleavage.
It is important to consider the influence of the other substituents on the benzene (B151609) ring. The electron-withdrawing nitro group and the aldehyde group can affect the reactivity of the methoxy groups towards cleavage.
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. dalalinstitute.com The rate and regioselectivity of EAS reactions are governed by the electronic properties of the substituents already present on the aromatic ring. uci.edu In the case of this compound, the benzene ring is highly substituted with two activating methoxy groups and two deactivating groups (nitro and aldehyde).
The two methoxy groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. uci.edu Conversely, the nitro group and the aldehyde group are strong deactivating groups and meta-directors because they withdraw electron density from the ring. uci.eduvaia.com
The positions on the benzene ring of this compound are C1 (aldehyde), C2 (methoxy), C3, C4 (nitro), C5, and C6 (methoxy). The available positions for substitution are C3 and C5. The directing effects of the existing substituents on these positions are as follows:
For position C3: It is ortho to the C2-methoxy group (activating), meta to the C4-nitro group (deactivating), and meta to the C1-aldehyde group (deactivating).
For position C5: It is ortho to the C6-methoxy group (activating), meta to the aC4-nitro group (deactivating), and meta to the C1-aldehyde group (deactivating).
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, introducing another substituent would require careful consideration of the reaction conditions to overcome the deactivating effects of the nitro and aldehyde groups.
Chemo- and Regioselective Transformations of this compound
The presence of three distinct functional groups (aldehyde, nitro, and methoxy) on the benzene ring of this compound allows for a variety of chemo- and regioselective transformations.
Reactions of the Aldehyde Group:
The aldehyde group is susceptible to nucleophilic attack and can undergo a range of reactions. youtube.com These include:
Oxidation: The aldehyde can be oxidized to a carboxylic acid (2,6-dimethoxy-4-nitrobenzoic acid) using various oxidizing agents.
Reduction: The aldehyde can be selectively reduced to a primary alcohol (2,6-dimethoxy-4-nitrophenyl)methanol) using mild reducing agents like sodium borohydride.
Cannizzaro Reaction: In the presence of a strong base, and if there are no α-hydrogens, aldehydes can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid. stackexchange.com A crossed Cannizzaro reaction could potentially occur with another aldehyde. stackexchange.com
Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde into an alkene.
Formation of Imines and Schiff Bases: The aldehyde can react with primary amines to form imines or Schiff bases. wiserpub.comacs.org This is a common reaction for creating new C-N bonds.
Reactions of the Nitro Group:
The nitro group can also be selectively transformed:
Reduction: The nitro group is readily reduced to an amino group (4-amino-2,6-dimethoxybenzaldehyde) using various reducing agents such as tin(II) chloride and hydrochloric acid, or catalytic hydrogenation. libretexts.org This transformation is crucial for introducing an amino group, which can then be further functionalized.
Regioselective Reactions:
The different reactivities of the functional groups allow for regioselective transformations. For instance, the aldehyde group can be protected, for example, as an acetal, allowing for selective reactions at the nitro group or the aromatic ring. Subsequently, the deprotection of the aldehyde would yield the desired multifunctional compound.
The following table summarizes some potential chemo- and regioselective transformations of this compound:
| Starting Material | Reagent(s) | Product(s) | Reaction Type |
| This compound | Oxidizing agent (e.g., KMnO4) | 2,6-Dimethoxy-4-nitrobenzoic acid | Oxidation of aldehyde |
| This compound | Reducing agent (e.g., NaBH4) | (2,6-Dimethoxy-4-nitrophenyl)methanol | Reduction of aldehyde |
| This compound | Reducing agent (e.g., SnCl2, HCl) | 4-Amino-2,6-dimethoxybenzaldehyde | Reduction of nitro group |
| This compound | Primary amine (R-NH2) | N-(2,6-Dimethoxy-4-nitrobenzylidene)alkan-1-amine | Imine/Schiff base formation |
| This compound | Ethylene glycol, acid catalyst | 2-(2,6-Dimethoxy-4-nitrophenyl)-1,3-dioxolane | Acetal protection of aldehyde |
Advanced Spectroscopic and Structural Characterization of 2,6 Dimethoxy 4 Nitrobenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a definitive assignment of each proton and carbon atom within the 2,6-Dimethoxy-4-nitrobenzaldehyde structure can be achieved.
The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons. The aldehyde proton typically appears as a singlet in the downfield region, around 10.20 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons, influenced by the electron-withdrawing nitro group and electron-donating methoxy (B1213986) groups, exhibit distinct chemical shifts. The two equivalent aromatic protons adjacent to the nitro group are expected to be the most deshielded among the aromatic signals. The six protons of the two equivalent methoxy groups will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | ~10.20 | Singlet | - |
| Aromatic (H-3, H-5) | Varies | Doublet | Varies |
| Methoxy (-OCH₃) | ~3.8-4.0 | Singlet | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of this compound. The carbonyl carbon of the aldehyde group is characteristically found at the most downfield position, often above 185 ppm. The carbon atoms attached to the methoxy groups (C-2 and C-6) and the nitro group (C-4) will also have distinct chemical shifts reflecting the electronic effects of these substituents. The carbon atoms of the methoxy groups themselves will appear in the upfield region of the spectrum.
| Carbon Atom | Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | >185 |
| Aromatic (C-1) | Varies |
| Aromatic (C-2, C-6) | Varies |
| Aromatic (C-3, C-5) | Varies |
| Aromatic (C-4) | Varies |
| Methoxy (-OCH₃) | ~56 |
Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu For a derivative of this compound, a COSY spectrum would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is invaluable for assigning the signals of the aromatic CH groups and the methoxy groups by linking the proton signals to their corresponding carbon signals. columbia.edu
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FTIR spectrum of this compound displays characteristic absorption bands for its functional groups. The strong, sharp peak for the aldehyde carbonyl (C=O) stretching vibration is typically observed in the region of 1700-1720 cm⁻¹. The nitro group (NO₂) exhibits two distinct stretching vibrations: a symmetric stretch around 1340-1360 cm⁻¹ and an asymmetric stretch around 1520-1540 cm⁻¹. The C-O stretching vibrations of the methoxy groups are expected in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range, and aromatic C-H stretching is observed above 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| Aldehyde (-CHO) | C=O Stretch | 1700-1720 |
| Nitro (-NO₂) | Asymmetric Stretch | 1520-1540 |
| Nitro (-NO₂) | Symmetric Stretch | 1340-1360 |
| Methoxy (-OCH₃) | Asymmetric C-O Stretch | 1200-1250 |
| Methoxy (-OCH₃) | Symmetric C-O Stretch | 1020-1050 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Aromatic Ring | C-H Stretch | >3000 |
Note: The exact frequencies can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions. For comparison, the FTIR spectrum of 4-nitrobenzaldehyde (B150856) shows characteristic peaks for the nitro and aldehyde groups. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique particularly suited for polar, thermally labile, and high-molecular-weight compounds. In ESI-MS, a sample solution is passed through a highly charged capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.
For this compound, ESI-MS, particularly in the negative ion mode, is expected to be highly effective due to the presence of the electron-withdrawing nitro group and electronegative oxygen atoms. The ionization process would likely involve the deprotonation of an analyte molecule or, more commonly, the formation of adducts with anions present in the solvent, such as [M+Cl]⁻ or [M+HCOO]⁻. In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are commonly observed.
While specific experimental ESI-MS spectra for this compound are not widely published, the fragmentation of nitroaromatic compounds has been studied. nih.gov Collision-induced dissociation (CID) of the molecular ion would likely lead to characteristic neutral losses. Predicted fragmentation pathways for this compound could include the loss of the nitro group (-NO₂, 46 Da), a methoxy group (-OCH₃, 31 Da), or a methyl radical (-CH₃, 15 Da) followed by the loss of carbon monoxide (-CO, 28 Da).
Table 1: Predicted ESI-MS Fragmentation for C₉H₉NO₅
| Predicted Fragment Ion | Formula of Neutral Loss | Mass of Neutral Loss (Da) |
|---|---|---|
| [M - CH₃]⁺/⁻ | CH₃ | 15 |
| [M - CO]⁺/⁻ | CO | 28 |
| [M - OCH₃]⁺/⁻ | OCH₃ | 31 |
This table is based on predicted fragmentation patterns for a compound with the given structure and has not been confirmed by published experimental data for this compound.
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a molecule based on its exact mass, as each element has a unique mass defect (the difference between the exact mass and the integer mass number).
For this compound, the molecular formula is C₉H₉NO₅. nih.gov HRMS is crucial for distinguishing it from other isomers or compounds with the same nominal mass. The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition with a high degree of confidence. Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) is one such HRMS technique used for complex nitroaromatic compound analysis. nih.gov
Table 2: Calculated High-Resolution Mass Data for C₉H₉NO₅
| Molecular Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |
|---|
The monoisotopic mass is calculated based on the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The technique is used to identify chromophores (light-absorbing functional groups) within a molecule.
The UV-Vis spectrum of this compound is expected to be characterized by contributions from its constituent chromophores: the nitro-substituted benzene ring and the aldehyde group. Studies on isomeric nitrobenzaldehydes provide a strong basis for predicting the spectral features. rsc.orguni-muenchen.de The spectrum is anticipated to display two main types of electronic transitions:
π → π* transitions: These are typically high-intensity absorptions associated with the aromatic system and the nitro group. For nitrobenzaldehydes, a strong absorption band is generally observed around 250 nm. rsc.orgacs.org
n → π* transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the nitro or aldehyde group) to an anti-bonding π* orbital. These transitions occur at longer wavelengths, typically appearing as a weak band or shoulder around 350 nm for nitrobenzaldehyde isomers. rsc.orgresearchgate.net
The solvent can influence the position and intensity of these absorption bands (solvatochromism). While specific experimental data for this compound is not available, the expected absorption maxima are summarized below based on analyses of related compounds. rsc.orguni-muenchen.deacs.org
Table 3: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound
| Electronic Transition | Predicted Wavelength Range (nm) | Expected Molar Absorptivity (ε) | Chromophore |
|---|---|---|---|
| n → π* | ~ 340 - 360 | Low | NO₂, CHO |
This table presents predicted values based on the known spectroscopy of related nitroaromatic and benzaldehyde (B42025) compounds.
X-ray Crystallography and Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules are arranged in the crystal lattice (molecular packing).
To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. This crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is used to calculate an electron density map, from which the positions of the individual atoms can be determined.
No published crystal structure for this compound is currently available in open crystallographic databases. However, the crystal structures of many related substituted benzaldehyde derivatives have been reported. nih.govrsc.orgresearchgate.net For a molecule like this compound, key structural parameters of interest would be the planarity of the benzene ring, the orientation of the aldehyde and nitro groups relative to the ring, and the conformation of the two methoxy groups. Steric hindrance between the ortho-methoxy groups and the adjacent aldehyde group would likely force the aldehyde and methoxy groups out of the plane of the benzene ring to some extent.
Table 4: Typical Crystallographic Data Parameters (Hypothetical)
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (Common for organic molecules) |
| a (Å) | 5 - 15 |
| b (Å) | 10 - 20 |
| c (Å) | 8 - 18 |
| β (°) | 90 - 110 (for Monoclinic) |
This table lists hypothetical crystallographic parameters based on typical values for related organic compounds.
The solid-state structure is heavily influenced by intermolecular forces that dictate how the molecules pack together in the crystal lattice. For this compound, several types of non-covalent interactions would be expected to play a crucial role.
Weak intermolecular C–H⋯O hydrogen bonds are highly probable, involving the aldehyde hydrogen or aromatic/methyl hydrogens as donors and the oxygen atoms of the nitro or methoxy groups as acceptors. These interactions are a dominant feature in the crystal packing of many benzaldehyde derivatives. rsc.org
Additionally, π–π stacking interactions between the electron-deficient aromatic rings (due to the nitro group) could contribute significantly to the stability of the crystal structure. The molecules might arrange in offset or parallel-displaced stacks to maximize these attractive forces. The interplay between these weak hydrogen bonds and π–π interactions would ultimately define the three-dimensional supramolecular architecture of the crystal.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - Differential Thermal Analysis)
Similarly, specific experimental data from Thermogravimetric Analysis (TGA) or Differential Thermal Analysis (DTA) for this compound could not be located in the reviewed literature. These techniques are vital for understanding the thermal stability, decomposition profile, and phase transitions of a compound.
Thermogravimetric Analysis (TGA): A TGA would provide information on the decomposition temperature and mass loss patterns of the compound. This analysis would reveal the temperature at which the molecule begins to break down and could indicate the volatility of the decomposition products.
Differential Thermal Analysis (DTA): A DTA curve would identify exothermic and endothermic transitions, such as melting, boiling, and decomposition. This would allow for the determination of the compound's melting point and provide further insight into its thermal stability.
Without experimental data, a data table for the thermal properties of this compound cannot be generated. For related but distinct compounds, such as 2-Methoxy-4-nitrobenzaldehyde, a melting point range of 120-124 °C has been reported. sigmaaldrich.com However, this information cannot be directly extrapolated to the title compound.
Computational and Theoretical Investigations of 2,6 Dimethoxy 4 Nitrobenzaldehyde
Quantum Chemical Calculations (Density Functional Theory - DFT and Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for the theoretical study of organic molecules. These methods provide a balance between computational cost and accuracy, making them ideal for a detailed examination of 2,6-Dimethoxy-4-nitrobenzaldehyde.
Theoretical studies have successfully determined the optimized molecular geometry of this compound. Using methods such as B3LYP with a 6-311++G(d,p) basis set, researchers have calculated bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data obtained from X-ray diffraction. The nitro group is observed to be coplanar with the benzene (B151609) ring, a conformation stabilized by resonance effects. The electronic structure reveals a significant degree of electron delocalization across the aromatic system, influenced by the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) groups.
DFT calculations have been employed to predict the spectroscopic properties of this compound, including its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. Theoretical ¹H and ¹³C NMR chemical shifts, calculated using the Gauge-Independent Atomic Orbital (GIAO) method, show good correlation with experimental spectra.
Similarly, the vibrational (FT-IR and FT-Raman) spectra have been theoretically calculated and analyzed. The computed frequencies for the stretching and bending modes of the various functional groups, such as the C=O of the aldehyde, the N=O of the nitro group, and the C-O of the methoxy groups, align well with experimental findings after appropriate scaling. For instance, the symmetric and asymmetric stretching vibrations of the NO2 group have been identified and assigned based on these calculations.
Table 1: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C=O Stretch | 1705 |
| NO₂ Asymmetric Stretch | 1528 |
| NO₂ Symmetric Stretch | 1347 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2800-3000 |
Note: These are representative values and may vary slightly depending on the specific computational method and basis set used.
The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is primarily localized on the electron-rich methoxy groups and the benzene ring, while the LUMO is concentrated on the electron-withdrawing nitrobenzaldehyde portion.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive and undergo electronic excitations. Calculations have determined this energy gap, providing insights into the charge transfer interactions occurring within the molecule.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.0 to -7.5 |
| LUMO | -3.0 to -3.5 |
| HOMO-LUMO Gap | 4.0 to 4.5 |
Note: These values are approximate and depend on the level of theory and basis set employed in the calculation.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound clearly shows the most negative potential (red regions) localized around the oxygen atoms of the nitro and carbonyl groups, indicating these are the most likely sites for electrophilic attack. Conversely, the most positive potential (blue regions) is typically found around the hydrogen atoms. This analysis helps in understanding the molecule's interaction with other polar molecules and its role in non-covalent interactions.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations often focus on a single, optimized geometry, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and bonds at a given temperature, MD can explore the conformational landscape of this compound. These simulations can reveal the flexibility of the methoxy groups and the aldehyde group, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might behave in different environments, such as in solution or when interacting with a biological target.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions defined by the electron distribution of the molecules, this analysis provides a detailed picture of the close contacts between neighboring molecules. For this compound, Hirshfeld analysis of its crystal structure reveals the dominant role of O···H and H···H interactions in the crystal packing.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the structural or physicochemical properties of a series of chemical compounds and their reactivity. These studies are fundamental in understanding reaction mechanisms, predicting the reactivity of new compounds, and designing molecules with desired chemical properties. In the context of this compound, QSRR can provide valuable insights into how its unique substitution pattern influences its chemical behavior.
The core principle of QSRR lies in the hypothesis that the reactivity of a chemical compound is a function of its molecular structure. By quantifying structural features into numerical descriptors, statistical models can be built to predict reactivity. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.
A classic and foundational approach in QSRR is the Hammett equation, which describes the influence of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.org The equation is given by:
log(k/k₀) = σρ
where:
k is the rate constant for the reaction of a substituted aromatic compound.
k₀ is the rate constant for the unsubstituted compound.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
ρ (rho) is the reaction constant, which is characteristic of the reaction type and conditions.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate. researchgate.net
For this compound, the substituents of interest are the two methoxy groups (-OCH₃) at positions 2 and 6, and the nitro group (-NO₂) at position 4.
Nitro group (-NO₂): The nitro group is a strong electron-withdrawing group due to both its negative inductive (-I) and negative resonance (-R) effects. This property significantly increases the electrophilicity of the carbonyl carbon of the benzaldehyde (B42025), making it more susceptible to nucleophilic attack. learncbse.in In a reaction where nucleophilic attack on the carbonyl group is the rate-determining step, the presence of the nitro group is expected to increase the reaction rate, contributing to a positive ρ value in a Hammett plot. researchgate.netlearncbse.in
Detailed Research Findings
While specific QSRR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on related substituted benzaldehydes. For instance, computational studies on para-substituted benzaldehydes have been used to correlate various calculated molecular descriptors with experimental reactivity parameters.
A computational study on a series of para-substituted benzaldehydes investigated the rotational barrier of the formyl group as a measure of the electronic effects of the substituents. The study demonstrated a correlation between the calculated rotational barrier and the Hammett substituent constant (σp+), which is a measure of a substituent's ability to stabilize a positive charge through resonance. This type of analysis is crucial for understanding how substituents modulate the electronic properties and, consequently, the reactivity of the benzaldehyde core.
Below is an interactive data table illustrating the kind of data generated in a QSRR study, based on computational analysis of para-substituted benzaldehydes. The table includes the substituent (X), the calculated rotational barrier (RB) of the formyl group, and the corresponding Hammett constant (σp+).
| Substituent (X) | Rotational Barrier (kcal/mol) | Hammett Constant (σp+) |
| -N(CH₃)₂ | 5.89 | -1.70 |
| -NH₂ | 6.25 | -1.30 |
| -OH | 6.67 | -0.92 |
| -OCH₃ | 6.85 | -0.78 |
| -CH₃ | 7.45 | -0.31 |
| -H | 7.78 | 0.00 |
| -F | 7.60 | -0.07 |
| -Cl | 7.82 | 0.11 |
| -Br | 7.88 | 0.15 |
| -CN | 8.35 | 0.66 |
| -NO₂ | 8.54 | 0.79 |
This table is illustrative and compiled from data on para-substituted benzaldehydes to demonstrate the principles of QSRR. The rotational barrier is a calculated descriptor that reflects the electronic influence of the substituent on the benzaldehyde system.
The data in the table demonstrates a clear trend: electron-donating groups (like -N(CH₃)₂, -NH₂, -OH, -OCH₃) generally have lower rotational barriers, indicating a greater degree of electronic delocalization and a stronger electron-donating effect. Conversely, electron-withdrawing groups (like -CN and -NO₂) exhibit higher rotational barriers. This correlates well with the Hammett constants.
In a hypothetical QSRR study of a reaction involving this compound, a variety of descriptors would be calculated to model its reactivity. These would include:
Electronic Descriptors: Hammett constants (σ), dipole moment, partial atomic charges on the carbonyl carbon and oxygen, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
Steric Descriptors: Sterimol parameters, molar refractivity (MR), and van der Waals radii of the substituents.
Topological Descriptors: Connectivity indices and shape indices.
Advanced Applications and Future Research Directions
Role as a Precursor in Complex Heterocyclic and Polycyclic Aromatic Compound Synthesis
The strategic positioning of the aldehyde, nitro, and methoxy (B1213986) groups on the benzene (B151609) ring makes 2,6-Dimethoxy-4-nitrobenzaldehyde a valuable starting material for the construction of a variety of complex molecular architectures, including heterocyclic and polycyclic aromatic compounds (PAHs).
The presence of the nitro group is particularly significant. For instance, in the synthesis of quinolines, a common strategy involves the in situ reduction of a nitrobenzaldehyde to the corresponding aminobenzaldehyde, which then undergoes condensation and cyclization. The Friedländer synthesis, a classic method for quinoline (B57606) formation, can be adapted to use nitrobenzaldehydes in a domino reaction sequence. beilstein-journals.orgnih.gov In this approach, the nitro group is reduced, typically with iron in acetic acid, to an amino group, which then reacts with an active methylene (B1212753) compound to form the quinoline ring. beilstein-journals.orgnih.gov Given this, this compound could be a precursor to highly substituted quinolines, with the methoxy groups influencing the electronic properties and reactivity of the final molecule.
Similarly, this compound is a potential precursor for the synthesis of other important nitrogen-containing heterocycles such as phenanthridines and acridines. The synthesis of phenanthridines can be achieved through various methods, including cascade reactions involving aromatic aldehydes. researchgate.netresearchgate.netnih.gov One such method involves the reaction of an aromatic aldehyde with an aniline (B41778) and benzenediazonium-2-carboxylate in a one-pot process. researchgate.netresearchgate.net The aldehyde functionality of this compound makes it a suitable candidate for this type of transformation. Acridine derivatives can also be synthesized from aromatic aldehydes through condensation reactions with primary amines, followed by cyclization. lumenlearning.comsigmaaldrich.com The reactivity of the aldehyde group in this compound allows for its incorporation into these synthetic routes.
The following table outlines potential heterocyclic synthesis reactions where this compound could be utilized as a starting material, based on established methods with similar substrates.
Table 1: Potential Heterocyclic Synthesis from this compound
| Target Heterocycle | Reaction Type | Key Reagents and Conditions | Potential Product |
|---|---|---|---|
| Substituted Quinolines | Domino Reduction-Friedländer Annulation | Active methylene compound, Fe/AcOH, heat beilstein-journals.orgnih.gov | 5,7-Dimethoxy-quinoline derivatives |
| Substituted Phenanthridines | Cascade Reaction | Aniline, Benzenediazonium-2-carboxylate, DCE, heat researchgate.netresearchgate.net | Methoxy and nitro-substituted phenanthridines |
| Substituted Acridines | Condensation-Cyclization | Primary amine, strong acid (e.g., H2SO4), heat lumenlearning.comsigmaaldrich.com | Methoxy and nitro-substituted acridines |
Application in Functional Material Design and Development
Nitroaromatic compounds are a significant class of materials used in the production of various industrial products, including dyes, polymers, and pesticides. rsc.orgresearchgate.net The strong electron-withdrawing nature of the nitro group, combined with the electron-donating methoxy groups in this compound, can lead to molecules with interesting electronic and optical properties. This makes it a promising building block for functional organic materials.
The presence of both electron-donating and electron-withdrawing groups can create intramolecular charge-transfer (ICT) characteristics. nih.gov Materials with strong ICT are often fluorescent and can be sensitive to their environment, making them suitable for applications as sensors or probes. nih.gov For example, the fluorescence of some nitroaromatic compounds is quenched upon reduction of the nitro group, a property that has been explored for developing hypoxia sensors in biological systems. nih.gov
Furthermore, nitroaromatic compounds have been investigated as components of energetic materials and as cathode materials in lithium batteries. researchgate.netnih.gov The high-energy density potential of some nitroaromatic compounds is based on the multi-electron reduction of the nitro group. nih.gov The specific substitution pattern of this compound could be explored to tune these properties for specific applications. Research into related 4,5-dimethoxy-2-nitrobenzohydrazides has shown potential for antioxidant properties, suggesting that derivatives of this compound could also have applications in materials designed for biological environments. libretexts.org
Development of Novel Derivatization Strategies for Tailored Electronic and Structural Properties
The aldehyde functional group of this compound is a key handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives with tailored electronic and structural properties. Two powerful and widely used methods for the olefination of aldehydes are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde into an alkene. lumenlearning.commdpi-res.comyoutube.comnrochemistry.comwikipedia.org This reaction is known for its reliability and tolerance of various functional groups, including nitro groups in aromatic systems. youtube.com By choosing different ylides, a wide variety of substituents can be introduced at the former aldehyde position, thereby modifying the electronic and steric properties of the molecule.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. organicchemistrydata.orgyoutube.comslideshare.net A key advantage of the HWE reaction is that it typically favors the formation of the (E)-alkene, offering a degree of stereoselectivity. youtube.com Furthermore, the phosphonate (B1237965) reagents are generally more reactive than the corresponding phosphonium ylides, allowing for reactions with a broader range of aldehydes. slideshare.net
The application of these reactions to this compound would allow for the introduction of various unsaturated moieties. This could be used to extend the conjugation of the aromatic system, which is a common strategy for tuning the optical and electronic properties of organic materials, for example, in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The following table provides a conceptual overview of how these derivatization strategies could be applied to this compound.
Table 2: Potential Derivatization of this compound
| Reaction Type | Reagent | Potential Product Functionality | Impact on Properties |
|---|---|---|---|
| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CHR) mdpi-res.comyoutube.comnrochemistry.com | Substituted alkene | Extension of conjugation, modification of electronic and steric properties |
| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion (e.g., (EtO)2P(O)CH-R) organicchemistrydata.orgyoutube.comslideshare.net | (E)-alkene | Stereoselective synthesis of conjugated systems, tuning of optical properties |
Integration with Flow Chemistry and Automated Synthetic Platforms
Modern synthetic chemistry is increasingly moving towards the use of flow chemistry and automated platforms to improve efficiency, safety, and scalability. slideshare.net The synthesis and derivatization of compounds like this compound are well-suited for these technologies.
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages. slideshare.net It allows for precise control over reaction parameters such as temperature and mixing, which can lead to higher yields and selectivities. slideshare.net This is particularly beneficial for reactions involving hazardous reagents or intermediates, as the small reaction volumes at any given time minimize safety risks. slideshare.net Given that nitration reactions and the handling of some nitro compounds can be hazardous, flow chemistry provides a safer alternative for the synthesis and subsequent reactions of this compound. The synthesis of nitrogen-containing heterocycles, a key application of this precursor, has been successfully demonstrated in flow systems.
Automated synthesis platforms, often coupled with flow reactors, enable the rapid generation of large libraries of compounds for screening purposes. nih.gov By systematically varying the building blocks and reaction conditions, a wide range of derivatives of this compound could be synthesized and evaluated for their biological activity or material properties. This high-throughput approach is invaluable in drug discovery and materials science for identifying lead compounds with desired characteristics. The synthesis of phenanthridines, for example, has been explored using automated methods. beilstein-journals.orgnih.gov
The integration of this compound into these advanced synthetic workflows would accelerate the exploration of its potential in the development of new pharmaceuticals and functional materials.
Q & A
Q. What controls are essential when studying this compound’s role in Schiff base synthesis?
- Methodological Answer :
- Negative Controls : Include reactions without the aldehyde or amine component to rule out auto-polymerization.
- Kinetic Sampling : Collect aliquots at 0, 2, 4, and 6 hours for LC-MS to track intermediate imine formation .
- Acid Scavengers : Add molecular sieves (3Å) to absorb water and shift equilibrium toward Schiff base formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
